![molecular formula C20H16BrClO5 B11155083 methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11155083.png)
methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromobenzyl group, a chloro substituent, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl alcohol and 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate.
Formation of Intermediate: The 4-bromobenzyl alcohol is reacted with a suitable base to form the corresponding alkoxide, which is then reacted with the chromen-2-one derivative to form the intermediate 7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate.
Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromen-2-one core can undergo oxidation and reduction reactions under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Formation of oxidized chromen-2-one derivatives.
Reduction: Formation of reduced chromen-2-one derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been investigated for its potential therapeutic effects in various biological contexts:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain chromen derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions with cellular pathways are still under investigation but suggest a promising avenue for drug development against cancers such as liver carcinoma .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases. Its structural features allow it to interact with enzymes involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes that play critical roles in metabolic pathways. By binding to active sites on these enzymes, it can alter their activity, leading to downstream effects on cellular signaling pathways.
Receptor Modulation
Additionally, the compound may interact with various receptors, modulating their activity and influencing cellular responses. This receptor interaction is crucial for its potential anti-inflammatory and anticancer effects .
Material Science Applications
Beyond its medicinal properties, this compound shows promise in material science:
Development of New Materials
The unique structural characteristics of this compound allow it to be used as a building block in synthesizing materials with specific optical or electronic properties. Research into its application in organic electronics and photonic devices is ongoing, highlighting its versatility beyond traditional chemical applications.
Case Studies
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The bromobenzyl and chromen-2-one moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl {7-[(4-chlorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
- Methyl {7-[(4-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
- Methyl {7-[(4-methylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Uniqueness
Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, and chromen-2-one moieties makes it a versatile compound for various applications.
Biological Activity
Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the chromen-2-one derivative class. Its unique structural features contribute to its biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C20H17BrO5. The compound's structure includes a chromen-2-one core with a 4-bromobenzyl group and a methyl group, which are critical for its biological interactions. The presence of bromine and chlorine atoms enhances its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways that are crucial for cellular functions, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
- Receptor Modulation : It may act on receptors associated with neurotransmission or hormonal responses, influencing physiological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against A549 lung cancer cells with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
- Anti-inflammatory Effects : The compound has been tested for its ability to inhibit albumin denaturation, a common assay for anti-inflammatory activity. Results indicate that it possesses considerable anti-inflammatory properties, comparable to established drugs like ibuprofen .
- Antiviral Properties : Some derivatives of chromenone compounds have demonstrated antiviral activity against hepatitis B virus (HBV), suggesting potential applications in antiviral therapy .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on functional group modifications:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl {7-[(4-chlorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate | Contains a chlorobenzyl group instead of bromobenzyl | Potentially different biological activity due to chlorine substitution |
Methyl {7-[4-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-y}acetate | Contains a fluorobenzyl group | Fluorine substitution may enhance lipophilicity |
Methyl {7-[4-methylbenzyl)oxy]-6-chloro -4-methyl -2 -oxo -2H -chromen -3 -yl}acetate | Contains a methylbenzyl group | Variation in hydrophobicity and potential interaction profiles |
Case Studies and Research Findings
Several studies have highlighted the efficacy of methyl {7-[bromobenzyl)oxy]-6-chloro -4-methyl -2 -oxo -2H -chromen -3 -yl}acetate in various therapeutic contexts:
- Cancer Cell Apoptosis : In vitro studies showed that the compound induced apoptosis in A549 cells via the mitochondrial pathway, suggesting its potential as an anticancer agent.
- Inhibition of Viral Replication : Research indicated that derivatives of this compound exhibited significant inhibition of HBV replication in HepG2 cells, outperforming some existing antiviral agents .
- Mechanistic Insights : Studies employing docking simulations have provided insights into the binding affinities of the compound towards specific targets, indicating strong interactions with proteins involved in cancer progression and inflammation .
Properties
Molecular Formula |
C20H16BrClO5 |
---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
methyl 2-[7-[(4-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16BrClO5/c1-11-14-7-16(22)18(26-10-12-3-5-13(21)6-4-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
HIWGQRDPVCVDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br)CC(=O)OC |
Origin of Product |
United States |
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